5-Keto-2-methyl Isoborneol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Keto-2-methyl Isoborneol is a bicyclic compound with a unique structure that includes a hydroxyl group and four methyl groups. This compound is known for its stability and reactivity, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Keto-2-methyl Isoborneol typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of a Diels-Alder reaction followed by oxidation and methylation steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to produce high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5-Keto-2-methyl Isoborneol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted bicyclic compounds. These products are often used in further chemical synthesis and research .
Scientific Research Applications
5-Keto-2-methyl Isoborneol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Keto-2-methyl Isoborneol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group plays a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one
- 2-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-5-one
- 7-Oxabicyclo[2.2.1]heptane derivatives
Uniqueness
5-Keto-2-methyl Isoborneol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable .
Properties
IUPAC Name |
5-hydroxy-4,5,7,7-tetramethylbicyclo[2.2.1]heptan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-9(2)7-5-11(4,13)10(9,3)6-8(7)12/h7,13H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCDYKJHABHQJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C1(CC2=O)C)(C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857909 |
Source
|
Record name | 5-Hydroxy-4,5,7,7-tetramethylbicyclo[2.2.1]heptan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1138454-88-2 |
Source
|
Record name | 5-Hydroxy-4,5,7,7-tetramethylbicyclo[2.2.1]heptan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.